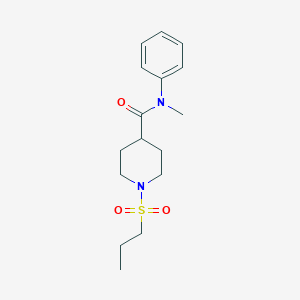

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

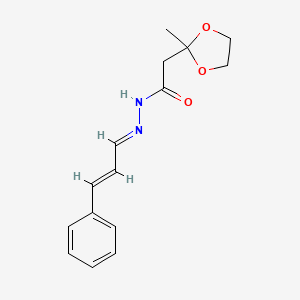

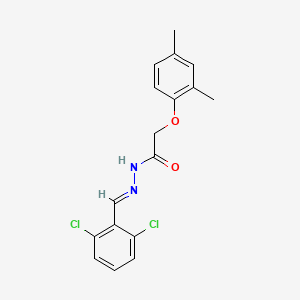

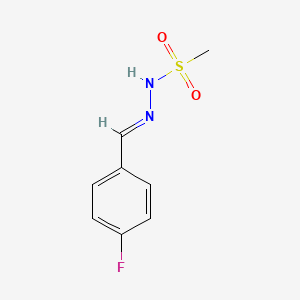

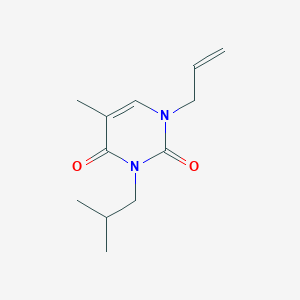

The synthesis of derivatives similar to "N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide" involves multiple steps, starting from basic piperidine scaffolds. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which share a structural resemblance, starts from ethyl piperidine-4-carboxylate. This process involves sulfonation, hydrazide formation, and further sulfonation with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

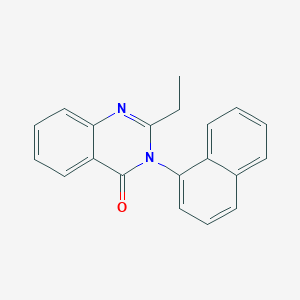

The molecular structure of compounds in this category is characterized by the presence of a piperidine ring, which is modified with various sulfonyl and carbonyl groups. This structural motif is crucial for the biological activity of these molecules. The presence of phenylsulfonyl and alkyl/aryl sulfonyl groups plays a significant role in their interaction with biological targets. Molecular docking studies, such as those conducted on related compounds, help in understanding these interactions by revealing the binding modes to target proteins (Khalid, Rehman, & Abbasi, 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Applications

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide is a compound that can be related to various fields of research, including chemical synthesis and the development of pharmaceutical drugs. Although the direct studies on this specific compound are limited, research on similar compounds provides insight into potential applications.

Asymmetric Synthesis and Heterocycle Formation : Research indicates that chiral sulfinamides, similar in structure to this compound, are crucial in the stereoselective synthesis of amines and their derivatives. These compounds play a significant role in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Applications and Water Treatment : Nanofiltration (NF) membranes, involving piperazine-based NF membranes, have shown considerable potential in environmental applications like water softening, purification, and wastewater treatment. The research on these membranes, which might share chemical functionalities with this compound, highlights their efficiency in improving water permeance and selectivity, crucial for environmental sustainability (Shao et al., 2022).

Pharmaceutical Research and Drug Delivery : In the realm of pharmaceuticals, compounds with structures related to this compound have been explored for their potential in drug delivery systems. This includes the development of pH- and sugar-sensitive films and microcapsules aimed at targeted drug release, indicating the compound's potential utility in creating sophisticated drug delivery mechanisms (Sato et al., 2011).

Reverse Osmosis and Desalination Technologies : Research on semi-aromatic polyamide thin-film composite membranes, often used in reverse osmosis and nanofiltration for water treatment and desalination, reveals the importance of compounds with functionalities similar to this compound. These studies focus on the systematic development of membranes for efficient separation of ions and organics from water, underscoring the compound's relevance in improving water purification technologies (Gohil & Ray, 2017).

Neuroprotection and Inflammation : In medical research, specifically neurology, sulfonylurea drugs, which share a functional group with this compound, have been studied for their role in neuroprotection and reducing neuroinflammation. These compounds, by modulating ion channels and receptors, could potentially offer therapeutic benefits in treating central nervous system injuries and diseases (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

N-methyl-N-phenyl-1-propylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNCAGQZMPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)